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m-PEG11-OH as a Hydrophilic Linker: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, a seemingly simple bridge, critically influences the solubility, stability, pharmacokinetics, and overall efficacy of the conjugate. Among the various classes of linkers, hydrophilic linkers, especially those based on polyethylene glycol (PEG), have garnered significant attention for their ability to impart favorable physicochemical properties to complex bioconjugates.[1][2]

This technical guide provides a comprehensive overview of **m-PEG11-OH**, a monodisperse polyethylene glycol linker comprising eleven ethylene glycol units with a terminal methoxy group and a hydroxyl group. We will delve into its core properties, applications, and the experimental protocols necessary for its successful implementation in drug development, offering a valuable resource for researchers and scientists in the field.

Core Properties of m-PEG11-OH

m-PEG11-OH is a valuable tool in bioconjugation due to its defined length, hydrophilicity, and biocompatibility. Its monodispersity ensures batch-to-batch consistency, a critical factor in therapeutic development.[3] The terminal hydroxyl group, while not reactive itself, serves as a



versatile handle for further chemical modification, most commonly through oxidation to a carboxylic acid, enabling subsequent conjugation to amine-containing molecules.[4]

Table 1: Physicochemical Properties of m-PEG11-OH and its Carboxylic Acid Derivative

| Property | m-PEG11-OH | m-PEG11-acid |
|-------------------|---------------------------------------------|------------------------------|
| Molecular Formula | C23H48O12 | C24H48O13 |
| Molecular Weight | 516.62 g/mol | 544.6 g/mol |
| Appearance | Colorless to light yellow liquid | Not specified |
| Solubility | Soluble in DMSO (100 mg/mL) and water.[5] | Soluble in aqueous media.[6] |
| Purity | Typically >95% or >98% | Not specified |
| Storage | 4°C for short term, -20°C for long term.[5] | Not specified |

Applications in Drug Development

The primary application of **m-PEG11-OH** lies in its use as a hydrophilic spacer in complex therapeutic modalities like ADCs and PROTACs. Its incorporation can significantly enhance the aqueous solubility of hydrophobic payloads, prevent aggregation, and improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius, which can reduce renal clearance.[3][7][8]

Antibody-Drug Conjugates (ADCs)

In ADCs, the m-PEG11 linker can be used to connect a potent cytotoxic payload to a monoclonal antibody.[1][9] The hydrophilic nature of the PEG chain can help to mitigate the hydrophobicity of the payload, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability and solubility of the ADC.[3][10]

The general mechanism of action for an ADC is illustrated below.





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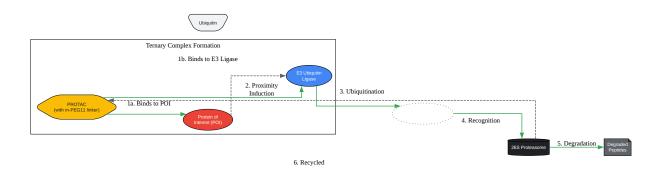
ADC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. [11] The linker plays a crucial role in optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the **m-PEG11-OH** linker can be tuned to achieve the optimal orientation for efficient protein degradation. Furthermore, its hydrophilicity can improve the often-poor solubility and cell permeability of these large molecules.[12]

The mechanism of action for a PROTAC is depicted in the following diagram.





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PROTAC Mechanism of Action

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving **m-PEG11-OH**, from its activation to the conjugation and characterization of the final product.

Activation of m-PEG11-OH: Oxidation to m-PEG11-acid

To conjugate **m-PEG11-OH** to primary amines, the terminal hydroxyl group must first be converted to a reactive functional group, most commonly a carboxylic acid. This can be achieved through oxidation.

Protocol 1: Jones Oxidation of m-PEG11-OH

This protocol describes a classic method for oxidizing primary alcohols to carboxylic acids.[13]



Materials:

- m-PEG11-OH
- Acetone (anhydrous)
- Jones Reagent (a solution of chromium trioxide in sulfuric acid)
- Isopropanol
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve m-PEG11-OH in acetone.
- · Cool the solution in an ice bath.
- Slowly add Jones Reagent dropwise to the solution with stirring. The reaction is exothermic.
 Monitor the color change from orange/red to green, which indicates the consumption of Cr(VI).
- Allow the reaction to stir at room temperature for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the excess Jones Reagent by adding isopropanol until the green color persists.
- Remove the acetone under reduced pressure.
- Add water to the residue and extract the product with an organic solvent such as DCM or ethyl acetate.



- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude m-PEG11-acid by silica gel column chromatography.

Protocol 2: TEMPO-mediated Oxidation of m-PEG11-OH

This method is a milder alternative to Jones oxidation and often provides higher yields with fewer side reactions.[2][14]

Materials:

- m-PEG11-OH
- (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
- Sodium hypochlorite (bleach)
- Sodium chlorite
- Dichloromethane (DCM)
- Phosphate buffer (pH 6.5-7.0)
- Sodium sulfite
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve m-PEG11-OH in DCM.
- Add a catalytic amount of TEMPO and an aqueous phosphate buffer.
- In a separate flask, prepare a solution of sodium hypochlorite and sodium chlorite in water.



- Slowly add the oxidant solution to the vigorously stirred biphasic reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude m-PEG11-acid by silica gel column chromatography.

Conjugation of m-PEG11-acid to a Primary Amine

The most common method for conjugating a carboxylic acid to a primary amine is through the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[15]

Protocol 3: EDC/NHS Coupling of m-PEG11-acid to a Protein

This protocol describes the conjugation of the activated PEG linker to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

- m-PEG11-acid
- Protein of interest
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)



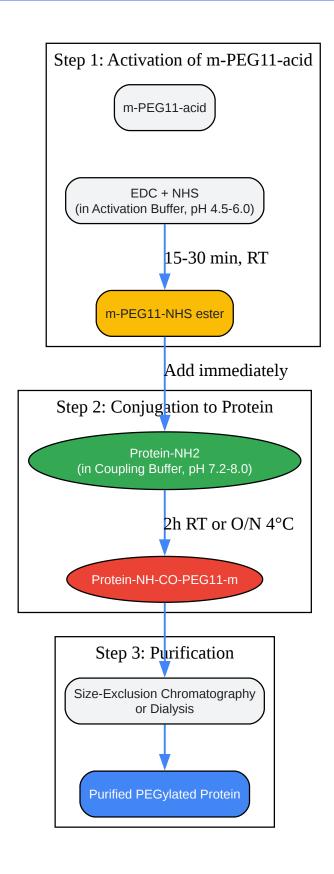
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Desalting column or dialysis cassette

Procedure:

- Dissolve the protein of interest in the Coupling Buffer.
- In a separate tube, dissolve m-PEG11-acid, EDC-HCl, and NHS (or Sulfo-NHS) in the Activation Buffer. A 5- to 20-fold molar excess of the PEG linker and coupling reagents over the protein is a common starting point.
- Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS ester.
- Immediately add the activated m-PEG11-NHS ester solution to the protein solution.
- Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
- Remove unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

The following diagram illustrates the workflow for this conjugation process.





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- To cite this document: BenchChem. [m-PEG11-OH as a Hydrophilic Linker: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054264#m-peg11-oh-as-a-hydrophilic-linker]

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